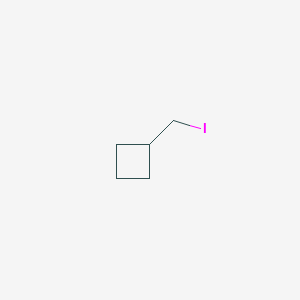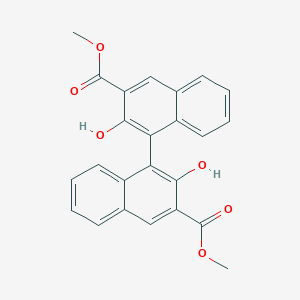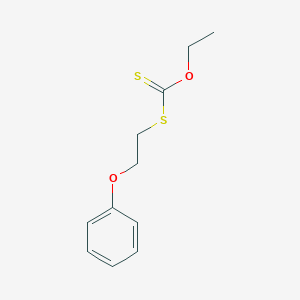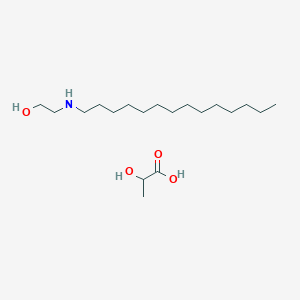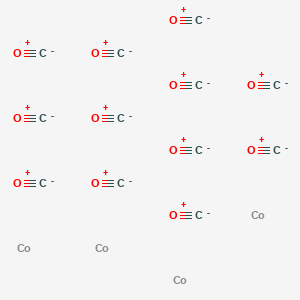
十二羰基四钴
描述
Tetracobalt dodecacarbonyl is a complex organometallic compound with the chemical formula Co₄(CO)₁₂. This compound is known for its unique tetrahedral structure, where four cobalt atoms are bridged by carbonyl groups. It is a member of the metal carbonyl cluster family and is of significant interest in the field of inorganic chemistry due to its intriguing structural and electronic properties .
科学研究应用
Tetracobalt dodecacarbonyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroformylation and polymerization.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
Tetracobaltdodecacarbonyl, also known as Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro or TETRACOBALT DODECACARBONYL, MIN. 98%, is a chemical compound with the formula Co4(CO)12 . It is a black crystalline compound that is insoluble in water and easily oxidized by air .
Target of Action
Cobalt, a component of this compound, is known to be an essential element for life as it is part of vitamin b12 .
Mode of Action
It is known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Pharmacokinetics
It is known that the compound is insoluble in water, which may impact its bioavailability .
Result of Action
Cobalt, a component of this compound, is known to produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .
Action Environment
The action of Tetracobaltdodecacarbonyl can be influenced by environmental factors. For instance, it is easily oxidized by air . Furthermore, its insolubility in water may impact its efficacy and stability .
生化分析
Biochemical Properties
Tetracobaltdodecacarbonyl plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the gating properties of AMPA-selective glutamate receptors (AMPARs) by accelerating their rates of activation, deactivation, and desensitization . This interaction is subunit-specific, showing specificity for GRIA1, GRIA4, and the long isoform of GRIA2 . The nature of these interactions involves the binding of tetracobaltdodecacarbonyl to specific sites on the enzymes or receptors, thereby altering their conformation and activity.
Cellular Effects
Tetracobaltdodecacarbonyl influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact mitochondrial respiration, suggesting potential effects on cellular energy metabolism . Additionally, tetracobaltdodecacarbonyl may induce oxidative stress by generating oxygen radicals, leading to lipid peroxidation, DNA damage, and the activation of certain enzymes that result in cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of tetracobaltdodecacarbonyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation and DNA damage . These oxidative processes can lead to the activation of signaling pathways that result in cell apoptosis. Furthermore, tetracobaltdodecacarbonyl’s interaction with AMPA receptors modulates their gating properties, affecting neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracobaltdodecacarbonyl change over time. The compound is known to be easily oxidized by air, which can affect its stability and activity . Over time, degradation of tetracobaltdodecacarbonyl may lead to a decrease in its efficacy and an increase in its toxicity. Long-term studies have shown that prolonged exposure to tetracobaltdodecacarbonyl can result in sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of tetracobaltdodecacarbonyl vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and cellular metabolism. At high doses, tetracobaltdodecacarbonyl can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
Tetracobaltdodecacarbonyl is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as AMPA receptors and other proteins involved in cellular respiration . The compound’s ability to generate oxygen radicals and induce oxidative stress plays a crucial role in its metabolic effects. Additionally, tetracobaltdodecacarbonyl’s interaction with mitochondrial enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, tetracobaltdodecacarbonyl is transported and distributed through various mechanisms. It is absorbed through the lungs, gastrointestinal tract, and skin, and is transported in the blood, often bound to albumin . The highest levels of tetracobaltdodecacarbonyl are found in the liver and kidney, where it is distributed to most tissues of the body . The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
Tetracobaltdodecacarbonyl’s subcellular localization affects its activity and function. It is known to localize within mitochondria, where it can exert its effects on cellular respiration and oxidative stress . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This subcellular localization is crucial for its interaction with mitochondrial enzymes and the modulation of cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro typically involves the reduction of cobalt salts in the presence of carbon monoxide. One common method is the reduction of cobalt(II) chloride with sodium borohydride in a carbon monoxide atmosphere. The reaction is carried out under high pressure and moderate temperature to facilitate the formation of the desired carbonyl clusters .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is usually purified by sublimation or recrystallization techniques .
化学反应分析
Types of Reactions
Tetracobalt dodecacarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt species.
Substitution: New cobalt complexes with substituted ligands.
相似化合物的比较
Similar Compounds
Cobalt, tri-mu-carbonylnonacarbonyldi-, tetrahedro: Similar structure but with fewer carbonyl ligands.
Iron, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with iron instead of cobalt.
Nickel, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with nickel instead of cobalt.
Uniqueness
Tetracobalt dodecacarbonyl is unique due to its specific electronic configuration and the ability to form stable tetrahedral clusters. This uniqueness makes it particularly effective as a catalyst and in various applications where stability and reactivity are crucial .
属性
IUPAC Name |
carbon monoxide;cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.4Co/c12*1-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Co4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Tetracobalt dodecacarbonyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17786-31-1 | |
| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?
A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted tetracobaltdodecacarbonyl complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted Tetracobaltdodecacarbonyl complexes.
Q2: How does the solvent affect the formation of Tetracobaltdodecacarbonyl from Dicobalt octacarbonyl?
A2: The study "KINETICS OF TETRACOBALTDODECACARBONYL FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of Tetracobaltdodecacarbonyl formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of Tetracobaltdodecacarbonyl formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-[1,3]Dioxolo[4,5-e]indole](/img/structure/B96537.png)
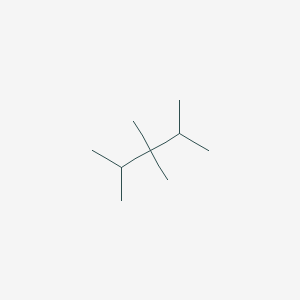

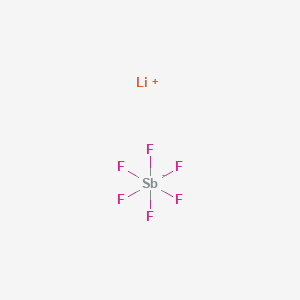
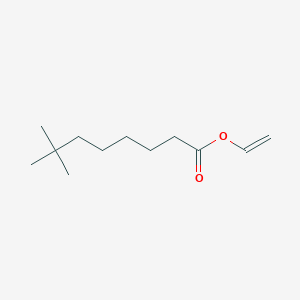
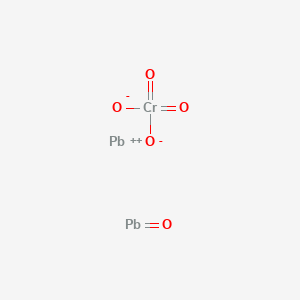
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide](/img/structure/B96550.png)
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
